N-Isopropylacetamide
Overview
Description
Synthesis Analysis
N-Isopropylacetamide has been synthesized through various chemical reactions, including amidation and 1,3-dipolar cycloaddition reactions. For example, the synthesis involving stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled condition, highlights the compound's complex synthesis process (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of N-Isopropylacetamide has been determined through NMR spectroscopy and infrared and NMR spectra analyses. It exists in the form of mirror-image isomers, with specific orientations for the isopropyl methyl groups, demonstrating the compound's complex conformational structure (Doskočilová, Schneider, 1976; Schmidt, Doskočilová, Schneider, 1973).
Chemical Reactions and Properties
The gas phase pyrolysis of N-Isopropylacetamide reveals its decomposition by a unimolecular mechanism to yield propene and acetamide, along with a bimolecular decomposition to give isopropylamine, propene, acetic acid, and acetonitrile. This provides insights into the compound's chemical reactivity and potential applications (Maccoll, Nagra, 1975).
Physical Properties Analysis
The oligomeric thermoresponsive epoxide–amine adducts based on 2-amino-N-isopropylacetamide demonstrate lower critical solution temperature (LCST) behavior in water, showcasing the compound's unique physical properties and potential for various applications (Fischer, Ritter, 2013).
Chemical Properties Analysis
Studies on N-Isopropylacetamide, including its interaction with cytochrome P-450 and effects on poly(adenylic acid)-containing ribonucleic acid, highlight its chemical properties and potential biological implications (Sweeney, Rothwell, 1973; Sardana, Padmanaban, 1976).
Scientific Research Applications
Summary of the Application
N-Isopropylacetamide is used in the synthesis of oligomeric thermoresponsive epoxide–amine adducts . These adducts exhibit a lower critical solution temperature (LCST) behavior in water , which means they are soluble in water below a certain temperature and precipitate out of solution above this temperature. This property makes them interesting for the development of hydrogels and drug delivery systems .
Methods of Application or Experimental Procedures
2-Amino-N-isopropylacetamide and α-amino-ε-caprolactam were reacted with glycerol diglycidyl ether to produce these oligomeric adducts . The solubility properties of these oligomers were influenced with randomly methylated β-cyclodextrin (RAMEB-CD) .
Results or Outcomes
The resulting oligomers exhibited LCST behavior in water . The curing properties of the amine–epoxide mixtures were analyzed by oscillatory rheology and differential scanning calorimetry, and significant differences in setting time, viscosity, and stiffness were observed .
Biomedical Applications
Summary of the Application
Poly(N-isopropylacrylamide) (PNIPAAm), a thermoresponsive polymer, is widely used in biomedical fields . PNIPAAm-based polymers undergo a reversible hydrophilic/hydrophobic phase transition in response to temperature . By introducing sites that are responsive to physical and chemical stimuli into PNIPAAm-based polymers, they also undergo phase transitions in response to stimuli, such as light, pH, oxidation/reduction, and enzyme activity .
Methods of Application or Experimental Procedures
The synthesis and application of stimuli-responsive polymer materials have been extensively studied . Temperature-responsive chromatography with PNIPAAm-modified silica beads is introduced . Temperature- and pH-responsive polymers based on PNIPAAm used in imaging and drug delivery applications are discussed .
Results or Outcomes
Recent advancements in the applications of stimuli-responsive polymers based on PNIPAAm in biomedical fields are summarized, with an emphasis on the design of polymers for application in the separation and purification of (bio)pharmaceutical products and controlled cellular uptake .
Synthesis of Thermoresponsive Chitosan-graft-Poly(N-isopropylacrylamide) Hybrid Copolymer
Summary of the Application
A hybrid synthetic-natural, thermoresponsive graft copolymer composed of poly(N-isopropylacrylamide) (PNIPAM) side chains and a chitosan (Chit) polysaccharide backbone, was synthesized . The resulting graft copolymer contains dual functionality, namely both pH responsive free amino groups, with electrostatic complexation/coordination properties, and thermoresponsive PNIPAM side chains .
Methods of Application or Experimental Procedures
The copolymer was synthesized via radical addition-fragmentation reactions using the “grafting to” technique, in aqueous solution . ATR-FTIR, TGA, polyelectrolyte titrations and 1H NMR spectroscopy were employed in order to validate the Chit-g-PNIPAM copolymer chemical structure .
Results or Outcomes
The copolymer is suitable for binding DNA molecules and forms nanosized polyplexes at different amino to phosphate groups ratios, with potential application as gene delivery systems . The lower critical solution temperature (LCST) of the copolymer solution was determined by DLS measurements at 25–45 °C .
Safety And Hazards
When handling N-Isopropylacetamide, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, rinse mouth with water and do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUSWJORWQPNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149739 | |
Record name | N-(1-Methylethyl)ethanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropylacetamide | |
CAS RN |
1118-69-0 | |
Record name | Isopropylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)ethanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1118-69-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Methylethyl)ethanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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